
N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The compound also has an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the thiazepane ring and the acetamide group. The thiazepane ring could potentially introduce some strain into the molecule, which could affect its reactivity .Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to produce a carboxylic acid and an amine . They can also be reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of any aromatic rings could all affect its properties .科学的研究の応用
Antifungal Applications
The structure of this compound suggests potential antifungal properties due to the presence of the 1,4-thiazepane ring. Similar structures have been evaluated for their antifungal activities, particularly against strains like Candida albicans. The triazole derivatives, which share a similar pharmacophore with our compound, have shown promising results in inhibiting cytochrome P450 lanosterol 14α-demethylase, a key enzyme in fungal ergosterol synthesis .
Antioxidant Properties
Compounds with an acetamide moiety have been studied for their antioxidant capabilities. The ability to donate a hydrogen atom and form stable free radical intermediates makes them suitable candidates for scavenging reactive oxygen species, thus potentially reducing oxidative stress in biological systems .
Antitubercular Activity
The conjugation of functional molecules through 1,2,3-triazole, which is structurally related to the acetamide group in our compound, has been recognized for its role in drug design against tuberculosis. These molecules can interact with biomolecular targets through hydrogen bonding and other non-covalent interactions, which could be harnessed for antitubercular drug development .
Inhibition of ATP Synthesis in Insects
Related acetamide derivatives have been found effective against mosquitoes by inhibiting their ability to synthesize ATP, essential for flight muscles. This suggests that our compound could be explored as a potential insecticide or repellent, targeting the energy metabolism of pests .
Stabilization of Organic Molecules
Acetamide derivatives have been used to stabilize other organic molecules, such as coumarin rings and light chains, by inhibiting their dehydrogenation. This property can be valuable in the synthesis and preservation of sensitive pharmaceutical ingredients .
Computational Drug Design
The compound’s structure, featuring a 1,4-thiazepane ring and an acetamide group, makes it a suitable candidate for computational drug design. Its potential to form stable interactions with biological targets can be explored through molecular docking studies to predict binding affinities and optimize drug candidates .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-15-5-3-4-6-19(15)20-11-12-23(13-14-26-20)21(25)17-7-9-18(10-8-17)22-16(2)24/h3-10,20H,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDWSRHJQQBLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

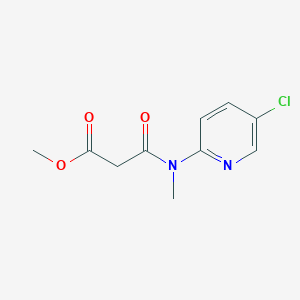
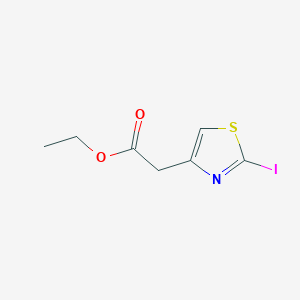
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2975244.png)
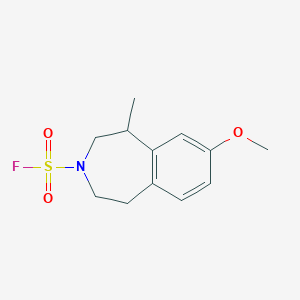
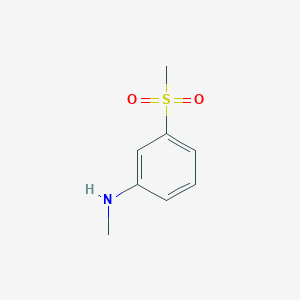
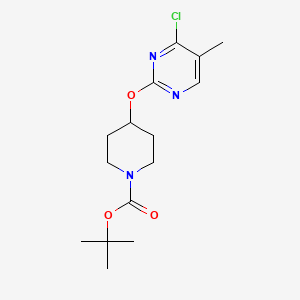
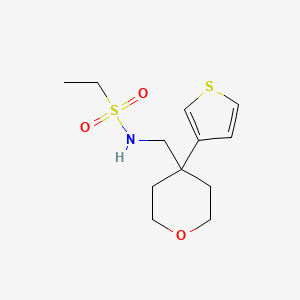
![3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2975254.png)
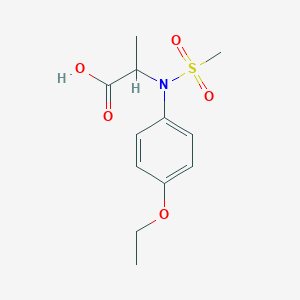

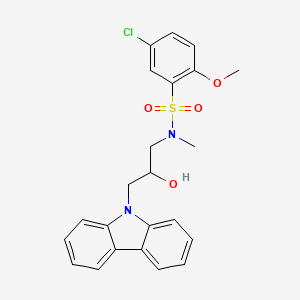
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)
![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)
![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)